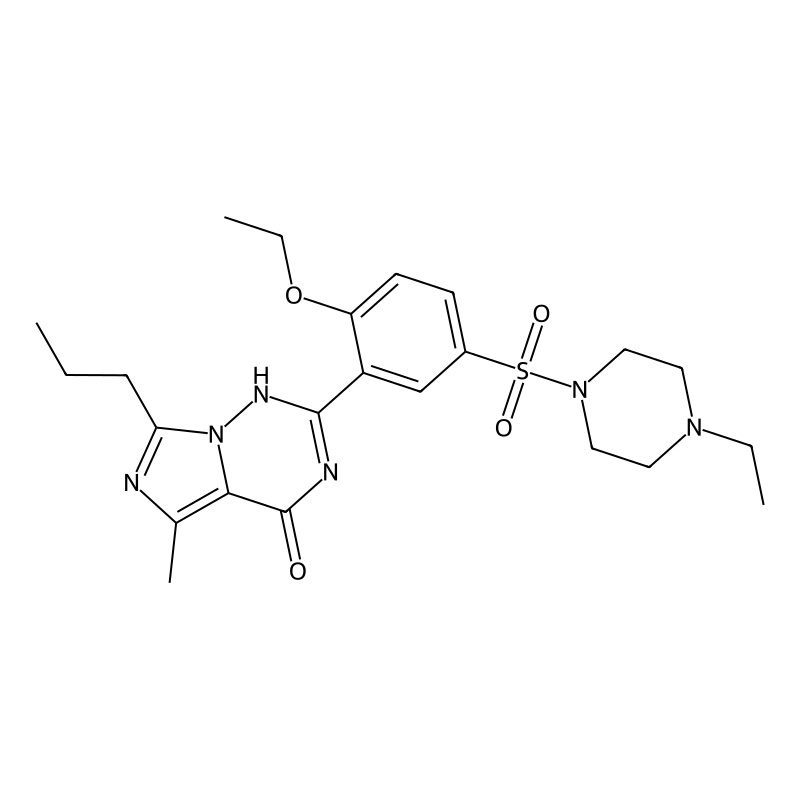

Vardenafil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

3.25e-01 g/L

Synonyms

Canonical SMILES

Vardenafil is a highly selective, structurally distinct phosphodiesterase type 5 (PDE5) inhibitor featuring an imidazotriazinone core and an ethyl-substituted piperazine ring. As a foundational active pharmaceutical ingredient (API) and biochemical probe, it is primarily procured for research and commercial development in erectile dysfunction, pulmonary arterial hypertension, and neurovascular coupling models. Compared to first-generation PDE5 inhibitors, Vardenafil offers a significantly lower half-maximal inhibitory concentration (IC50) and a distinct pharmacokinetic profile. The free base form (CAS 224785-90-4) is specifically utilized in advanced material science and pharmaceutical compounding where the physicochemical limitations of the more common hydrochloride salt—such as aqueous crystallization and poor lipid partitioning—must be avoided .

Research Fit

Generic substitution within the PDE5 inhibitor class routinely compromises assay integrity and formulation stability. Replacing Vardenafil with Sildenafil requires up to a 10-fold increase in molar concentration to achieve equivalent target inhibition, proportionally increasing the risk of off-target PDE cross-reactivity . Conversely, substituting with Tadalafil introduces substantial PDE11 inhibition, which confounds cellular assays involving skeletal muscle or prostate tissue [1]. Furthermore, at the material selection level, procuring Vardenafil hydrochloride trihydrate instead of the free base (CAS 224785-90-4) severely restricts formulation options; the salt form readily forms crystalline hydrates in aqueous media and exhibits poor solubility in lipophilic matrices, leading to phase separation in lipid nanoparticles and orally disintegrating tablet (ODT) matrices [2].

Substitution Risk

Superior Target Potency for PDE5 Inhibition

Vardenafil demonstrates exceptional binding affinity to the PDE5 catalytic site, significantly outperforming first-generation analogs. In comparative enzymatic assays, Vardenafil exhibits an IC50 of 0.7 nM, making it approximately 5 to 10 times more potent than Sildenafil (IC50 = 3.5 - 6.6 nM). This ultra-high potency allows researchers and formulators to achieve target saturation at drastically lower molar concentrations, minimizing off-target toxicity and reducing the required API payload in solid dose formulations.

| Evidence Dimension | PDE5 Inhibitory Potency (IC50) |

| Target Compound Data | 0.7 nM |

| Comparator Or Baseline | Sildenafil (3.5 - 6.6 nM) |

| Quantified Difference | 5 to 10-fold higher potency |

| Conditions | In vitro PDE5 enzymatic inhibition assay |

Enables the use of lower API payloads in drug development and reduces the risk of off-target artifacts in precision biochemical screening.

Reported 16-fold difference; 40-fold vs. Tadalafil, 52-fold vs. Avanafil

Critical Selectivity Against PDE11A4

A major limitation of long-acting PDE5 inhibitors like Tadalafil is their cross-reactivity with PDE11, an enzyme expressed in skeletal muscle and the prostate. Vardenafil maintains a highly favorable selectivity profile against PDE11. Head-to-head assays demonstrate that Vardenafil has an IC50 of 650 nM for human PDE11A4, whereas Tadalafil inhibits the same target at an IC50 of 73 nM [1]. By avoiding potent PDE11 inhibition, Vardenafil prevents confounding variables related to muscle toxicity or altered cyclic nucleotide signaling in non-target tissues.

| Evidence Dimension | PDE11A4 Inhibitory Potency (IC50) |

| Target Compound Data | 650 nM (Weak inhibition) |

| Comparator Or Baseline | Tadalafil (73 nM - Strong inhibition) |

| Quantified Difference | 8.9-fold lower off-target potency against PDE11A4 |

| Conditions | In vitro human PDE11A4 enzymatic assay |

Ensures cleaner data in cellular models involving skeletal muscle and prostate tissue by eliminating PDE11-mediated background interference.

PDE5/PDE6: 21-fold (Vardenafil) vs. 16-fold (Sildenafil) vs. 550-fold (Tadalafil)

Lipophilic Processability of the Free Base Form

The selection between Vardenafil free base (CAS 224785-90-4) and its hydrochloride salt is critical for downstream processability. The free base form exhibits an equivalence point at pH 9.3-9.4 and is highly soluble in organic solvents such as toluene and acetone [1]. In contrast, the monohydrochloride salt readily crystallizes as a less soluble trihydrate in aqueous environments. Procuring the free base is therefore mandatory for non-aqueous synthetic steps, such as chlorosulfonation of intermediates, or for the engineering of lipophilic delivery systems where salt-induced precipitation would destroy the formulation matrix.

| Evidence Dimension | Solubility and Phase Behavior |

| Target Compound Data | High solubility in organic solvents (toluene/acetone); avoids aqueous crystallization |

| Comparator Or Baseline | Vardenafil Hydrochloride (Forms crystalline trihydrate in aqueous media) |

| Quantified Difference | Distinct phase behavior enabling non-aqueous processing |

| Conditions | Solvent extraction and formulation matrix preparation |

Mandatory for the manufacturing of lipid nanoparticles, orally disintegrating tablets, and complex lipophilic co-crystals where the salt form fails due to precipitation.

Half-life: ~4 h (Vardenafil/Sildenafil) vs. 15.5–17.5 h (Tadalafil)

Rapid Pharmacokinetic Onset (Tmax)

For in vivo models requiring precise temporal control of vasodilation, Vardenafil offers the most rapid onset among major PDE5 inhibitors. Clinical and preclinical pharmacokinetic profiling shows that Vardenafil reaches maximum plasma concentration (Tmax) at 0.75 hours . In comparison, Sildenafil requires 1.16 hours and Tadalafil requires 2.0 hours to achieve Tmax. This rapid absorption profile makes Vardenafil the optimal choice for time-sensitive acute studies, such as neurovascular coupling or acute pulmonary hypertension models, where immediate target engagement is required.

| Evidence Dimension | Time to Maximum Plasma Concentration (Tmax) |

| Target Compound Data | 0.75 hours |

| Comparator Or Baseline | Sildenafil (1.16 hours) and Tadalafil (2.0 hours) |

| Quantified Difference | 35% faster onset than Sildenafil; 62.5% faster than Tadalafil |

| Conditions | In vivo pharmacokinetic profiling following oral administration |

Provides a tighter, more predictable temporal window for acute in vivo efficacy models and rapid-onset formulation development.

Reported 5.4-fold higher permeability than sildenafil

Lipid Nanoparticle and Orally Disintegrating Tablet (ODT) Formulation

Because the Vardenafil free base (CAS 224785-90-4) avoids the aqueous crystallization issues inherent to the hydrochloride trihydrate salt, it is the preferred API for advanced lipophilic formulations. It is specifically utilized in the development of lipid nanoparticles and ODTs, where high organic solubility and a favorable partition coefficient are required to maintain matrix stability and prevent phase separation during manufacturing [1].

High-Fidelity PDE5 Cellular Assays

In biochemical and cellular assays where PDE11 cross-reactivity could confound results—such as studies involving skeletal muscle, pituitary, or prostate tissues—Vardenafil is the optimal PDE5 probe. Its 8.9-fold lower affinity for PDE11 compared to Tadalafil ensures that observed phenotypic changes are strictly driven by PDE5 inhibition rather than off-target cyclic nucleotide accumulation [2].

Acute Vasodilation and Neurovascular In Vivo Models

For researchers conducting time-sensitive in vivo studies, such as acute pulmonary vasodilation or neurovascular coupling assessments, Vardenafil’s rapid Tmax (0.75 hours) provides a distinct advantage. It allows for faster target engagement and a more predictable experimental window compared to the slower pharmacokinetic profiles of Sildenafil or Tadalafil .

Application Fit Matrix

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Drug Indication

Treatment of erectile dysfunction in adult men. Erectile dysfunction is the inability to achieve or maintain a penile erection sufficient for satisfactory sexual performance. In order for Levitra to be effective, sexual stimulation is required. Levitra is not indicated for use by women.

Treatment of erectile dysfunction in adult men. Erectile dysfunction is the inability to achieve or maintain a penile erection sufficient for satisfactory sexual performance. In order for Vivanza to be effective, sexual stimulation is required. Vivanza is not indicated for use by women.

Livertox Summary

Drug Classes

PDE5 Inhibitors

Therapeutic Uses

Mechanism of Action

Penile erection is a hemodynamic process initiated by the relaxation of smooth muscle in corpus cavernosum and its associated arterioles. During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum. Nitric oxide activates the enzyme guanylate cyclase resulting in increased synthesis of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum. The cGMP in turn triggers smooth muscle relaxation, allowing increased blood flow into the penis, resulting in erection. The tissue concentration of cGMP is regulated by both the rates of synthesis and degradation via phosphodiesterases (PDEs). The most abundant PDE in the human corpus cavernosum is the cGMP-specific phosphodiesterase type 5 (PDE5); therefore, the inhibition of PDE5 enhances erectile function by increasing the amount of cGMP. Because sexual stimulation is required to initiate the local release of nitric oxide, the inhibition of PDE5 has no effect in the absence of sexual stimulation.

In vitro studies have shown that vardenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5). The inhibitory effect of vardenafil is more selective on PDE5 than for other known phosphodiesterases (>15-fold relative to PDE6, >130-fold relative to PDE1, >300-fold relative to PDE11, and >1,000-fold relative to PDE2, 3, 4, 7, 8, 9, and 10).

Vapor Pressure

Absorption Distribution and Excretion

Vardenafil is excreted as metabolites mainly through feces and urine. Approximately 91-95% of administered oral dose is found in feces, while 2-6% of administered oral dose is found in urine.

Vardenafil has a steady-state volume of distribution of 208 L.

Vardenafil has a total body clearance of 56 L/h.

Protein binding: Very high: 95% bound to plasma proteins; reversible and independent of total drug concentrations

Rapidly absorbed; absolute bioavailability is approximately 15%. Maximum observed plasma concentrations after a single 20 mg dose in healthy volunteers are usually reached between 30 minutes and 2 hours (median 60 minutes) after oral dosing in the fasted state. A high-fat meal causes a reduction in Cmax by 18% to 50%.

Enhancement of nitric oxide (NO)-induced erections in rabbits by 0.1 mg/kg vardenafil is limited by its pharmacokinetic properties (Tmax=1 h; T1/2=1.2 h), although erectile effects have been observed after 7 h. In humans, vardenafil is rapidly absorbed (Tmax approximately 40 min) and more slowly metabolized (T1/2 approximately 4 h), with an absolute bioavailability of 14.5% (vs 40% for sildenafil). Although the consumption of high-fat meals does not affect the drug's relative bioavailability, it retards intestinal absorption. Coadministration of CYP3A4 inhibitors such as ritonavir can affect hepatic metabolism. M1, an active metabolite of vardenafil, is a four-fold-less potent inhibitor of PDE5 than its parent compound, contributing approximately 7% to vardenafil's overall efficacy.

Time to peak concentration: 30 minutes to 2 hours (oral dosing, fasted state)

For more Absorption, Distribution and Excretion (Complete) data for VARDENAFIL (11 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic metabolism, via CYP3A4, with contribution from CYP3A5 and CYP2C isoforms. Major circulating metabolite, M1, results from desethylation at the piperazine moiety of vardenafil. M1 is subject to further metabolism. The plasma concentration of M1 is approximately 26% of the parent compound and accounts for 7% of total pharmacologic activity. This metabolite shows a phosphodiesterase selectivity profile similar to that of vardenafil and an in vitro inhibitory potency for PDE5 28% of that of vardenafil.

Associated Chemicals

Wikipedia

Drug Warnings

There is no controlled clinical data on the safety or efficacy of Levitra in the following patients; and therefore its use is not recommended until further information is available: unstable angina, hypotension (resting systolic blood pressure of <90 mm Hg), uncontrolled hypertension (>170/110 mm Hg), recent history of stroke, life-threatening arrhythmia, or myocardial infarction (within the last 6 months), severe cardiac failure, severe hepatic impairment (Child-Pugh C), end stage renal disease requiring dialysis, and known hereditary degenerative retinal disorders, including retinitis pigmentosa.

Patients cardiovascular status should be considered when using vardenafil; there is a degree of cardiac risk associated with sexual activity; in men for whom sexual activity is not recommended because of their underlying cardiovascular status, treatment for erectile dysfunction should not be used.

Left Ventricular Outflow Obstruction: Patients with left ventricular outflow obstruction, eg, aortic stenosis and idiopathic hypertrophic subaortic stenosis, can be sensitive to the action of vasodilators including type 5 phosphodiesterase inhibitors.

For more Drug Warnings (Complete) data for VARDENAFIL (16 total), please visit the HSDB record page.

Biological Half Life

Terminal: 4 to 5 hours

Use Classification

Pharmaceuticals

General Manufacturing Information

Storage Conditions

Interactions

Alpha-blockers, such as: Terazosin, tamsulosin, doxazosin, prazosin, alfuzosin: Use is contraindicated; co-administration can produce hypotension)

Erythromycin produced a 4-fold increase in vardenafil AUC and a 3-fold increase in Cmax /when administered to healthy volunteers/.

Indinavir ... co-administered with Levitra ... resulted in a 16-fold increase in vardenafil AUC, a 7-fold increase in vardenafil C max and a 2-fold increase in vardenafil half-life. It is recommended not to exceed a single /low dose administration of/ Levitra dose in a 24-hour period when used in combination with indinavir.

For more Interactions (Complete) data for VARDENAFIL (13 total), please visit the HSDB record page.

2: El-Awady MS, Said E. Vardenafil ameliorates immunologic- and non-immunologic-induced allergic reactions. Can J Physiol Pharmacol. 2014 Mar;92(3):175-80. doi: 10.1139/cjpp-2013-0316. Epub 2013 Nov 26. PubMed PMID: 24593781.

3: Ashour AE, Rahman AF, Kassem MG. Vardenafil dihydrochloride. Profiles Drug Subst Excip Relat Methodol. 2014;39:515-44. doi: 10.1016/B978-0-12-800173-8.00009-X. Review. PubMed PMID: 24794912.

4: Minareci E, Sadan G. An evaluation of vardenafil as a calcium channel blocker in pulmonary artery in rats. Indian J Pharmacol. 2014 Mar-Apr;46(2):185-90. doi: 10.4103/0253-7613.129315. PubMed PMID: 24741191; PubMed Central PMCID: PMC3987188.

5: Aziret M, Irkorucu O, Reyhan E, Erdem H, Das K, Ozkara S, Surmelioglu A, Sozen S, Bali I, Cetinkunar S, Deger KC. The effects of vardenafil and pentoxifylline administration in an animal model of ischemic colitis. Clinics (Sao Paulo). 2014 Nov;69(11):763-9. doi: 10.6061/clinics/2014(11)10. PubMed PMID: 25518035; PubMed Central PMCID: PMC4255201.

6: Gamidov SI, Iremashvili VV, Popova AIu. [Modernity in the treatment of erectile dysfunction: Levitra (vardenafil) in the form of oral dispersible tablet]. Urologiia. 2013 May-Jun;(3):102-4, 106. Review. Russian. PubMed PMID: 23987060.

7: Shin YS, Lee SW, Park K, Chung WS, Kim SW, Hyun JS, Moon DG, Yang SK, Ryu JK, Yang DY, Moon KH, Min KS, Park JK. Effect of levitra on sustenance of erection (EROS): an open-label, prospective, multicenter, single-arm study to investigate erection duration measured by stopwatch with flexible dose vardenafil administered for 8 weeks in subjects with erectile dysfunction. Int J Impot Res. 2015 May-Jun;27(3):95-102. doi: 10.1038/ijir.2014.39. Epub 2014 Dec 4. PubMed PMID: 25471318.

8: Herbert LP, Becker-Krail DB, Cory WC. Persistent phototransformation products of vardenafil (Levitra®) and sildenafil (Viagra®). Chemosphere. 2015 Sep;134:557-62. doi: 10.1016/j.chemosphere.2014.12.011. Epub 2015 Jan 10. PubMed PMID: 25585868.

9: Fahmy UA. Nanoethosomal transdermal delivery of vardenafil for treatment of erectile dysfunction: optimization, characterization, and in vivo evaluation. Drug Des Devel Ther. 2015 Nov 18;9:6129-37. doi: 10.2147/DDDT.S94615. eCollection 2015. PubMed PMID: 26604700; PubMed Central PMCID: PMC4655965.

10: Korneev IA. [Levitra (oral dispersible tablet)--an innovative drug for the treatment of patients with erectile dysfunction]. Urologiia. 2013 Mar-Apr;(2):106-8, 110-1. Review. Russian. PubMed PMID: 23789375.

11: Yurtcu E, Togrul C, Ozyer S, Uzunlar O, Karatas YH, Seckin KD, Caydere M, Hucumenoglu S, Cicek N. Dose dependent protective effects of vardenafil on ischemia-reperfusion injury with biochemical and histopathologic evaluation in rat ovary. J Pediatr Surg. 2015 Jul;50(7):1205-9. doi: 10.1016/j.jpedsurg.2014.12.013. Epub 2015 Jan 14. PubMed PMID: 25783344.

12: Hartmann U, Hanisch JU, Mattern A. The real-life perception of efficacy, attitude, satisfaction and safety of vardenafil therapy (REPEAT): a prospective, non-interventional, observational study. Aging Male. 2014 Jun;17(2):117-24. doi: 10.3109/13685538.2013.873783. Epub 2014 Jan 7. PubMed PMID: 24397688.

13: Sousa RC, Moreira Neto AA, Capelozzi VL, Ab'Saber AM, Rodrigues OR. Effects of vardenafil on the kidney of Wistar rats submitted to acute ischemia and reperfusion. Acta Cir Bras. 2015 May;30(5):339-44. doi: 10.1590/S0102-865020150050000005. PubMed PMID: 26016933.

14: Fan YF, Zhang R, Jiang X, Wen L, Wu DC, Liu D, Yuan P, Wang YL, Jing ZC. The phosphodiesterase-5 inhibitor vardenafil reduces oxidative stress while reversing pulmonary arterial hypertension. Cardiovasc Res. 2013 Aug 1;99(3):395-403. doi: 10.1093/cvr/cvt109. Epub 2013 May 6. PubMed PMID: 23650288.

15: Sanford M. Vardenafil orodispersible tablet. Drugs. 2012 Jan 1;72(1):87-98. doi: 10.2165/11208270-000000000-00000. Review. PubMed PMID: 22191797.

16: Kyriazis I, Kallidonis P, Georgiopoulos I, Al-Aown A, Sakellaropoulos G, Stolzenburg JU, Liatsikos E. In vitro evaluation of ureteral contractility: a comparative assessment of human, porcine and sheep ureteral response to vardenafil. Urol Int. 2015;94(2):234-9. doi: 10.1159/000358601. Epub 2014 Sep 5. PubMed PMID: 25196240.

17: Reneerkens OA, Sambeth A, Ramaekers JG, Steinbusch HW, Blokland A, Prickaerts J. The effects of the phosphodiesterase type 5 inhibitor vardenafil on cognitive performance in healthy adults: a behavioral-electroencephalography study. J Psychopharmacol. 2013 Jul;27(7):600-8. doi: 10.1177/0269881113477747. Epub 2013 Feb 20. PubMed PMID: 23427190.

18: Kaya B, Çerkez C, Işılgan SE, Göktürk H, Yığman Z, Serel S, Can B, Ergün H. Comparison of the effects of systemic sildenafil, tadalafil, and vardenafil treatments on skin flap survival in rats. J Plast Surg Hand Surg. 2015;49(6):358-62. doi: 10.3109/2000656X.2015.1041024. Epub 2015 Jun 24. PubMed PMID: 26107909.

19: Sandqvist AM, Henrohn D, Schneede J, Hedeland M, Egeröd HC, Bondesson UG, Wikström BG. High inter-individual variability of vardenafil pharmacokinetics in patients with pulmonary hypertension. Eur J Clin Pharmacol. 2013 Feb;69(2):197-207. doi: 10.1007/s00228-012-1323-5. Epub 2012 Jun 26. PubMed PMID: 22732766.

20: Kim E, Seftel A, Goldfischer E, Baygani S, Burns P. Comparative efficacy of tadalafil once daily in men with erectile dysfunction who demonstrated previous partial responses to as-needed sildenafil, tadalafil, or vardenafil. Curr Med Res Opin. 2015 Feb;31(2):379-89. doi: 10.1185/03007995.2014.989317. Epub 2014 Dec 2. PubMed PMID: 25455432.

Explore Compound Types